molecular formula C20H24N2O4S2 B3010222 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 951551-27-2

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B3010222
CAS No.: 951551-27-2
M. Wt: 420.54
InChI Key: AZSYJOCHIFBDBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a sulfonamide group attached to a 5,6,7,8-tetrahydronaphthalene scaffold, with a 2-methylphenyl substituent bearing a 1,1-dioxidoisothiazolidine ring at the 5-position. Its molecular weight is inferred to be ~435–450 g/mol based on structural analogs .

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-15-7-9-18(22-11-4-12-27(22,23)24)14-20(15)21-28(25,26)19-10-8-16-5-2-3-6-17(16)13-19/h7-10,13-14,21H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSYJOCHIFBDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A dioxidoisothiazolidin moiety
  • A tetrahydronaphthalene core
  • A sulfonamide functional group

These structural components contribute to its potential pharmacological properties. The molecular formula is C17H24N2O3SC_{17}H_{24}N_{2}O_{3}S with a molecular weight of 336.5 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably:

  • Cyclin-dependent kinase 2 (CDK2) : The compound has been shown to inhibit CDK2, which is essential for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

Biological Activity Description
Anticancer Inhibits CDK2 leading to potential apoptosis in cancer cells .
Antibacterial Effective against various bacterial strains; MIC values indicate significant inhibitory concentrations .
Antioxidant Potentially reduces oxidative stress markers in cellular models .

1. Anticancer Properties

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against several cancer types, indicating potent anticancer activity.
  • Mechanism : Flow cytometry analysis revealed that treated cells showed increased apoptosis rates compared to control groups .

2. Antimicrobial Activity

Research conducted on the antimicrobial efficacy highlighted:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 10 to 50 µg/mL against tested bacterial strains.
  • Statistical Analysis : Statistical significance was confirmed using unpaired Student’s t-test with P < 0.01 for treated versus untreated groups .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

  • Starting Materials : Key reagents include 2-methylphenylamine and 1,1-dioxidoisothiazolidine.
  • Reaction Conditions : Common solvents such as dichloromethane or ethanol are used, often facilitated by catalysts like palladium on carbon or sodium hydride.
  • Characterization Techniques : The synthesized product is characterized using spectral techniques such as IR, NMR (both 1H^1H and 13C^13C), and mass spectrometry to confirm structure and purity .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound A : N-[2-Methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
  • Structure : Replaces the dioxidoisothiazolidine with a thiazolo[5,4-b]pyridinyl group.
  • Molecular Formula: C23H21N3O2S2 (Monoisotopic mass: 435.1075) .
Compound B : N-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide
  • Structure : Carboxamide replaces sulfonamide; azabicyclo[2.2.2]octane substituent instead of phenyl-isothiazolidine.
  • Key Differences :
    • The carboxamide group may form weaker hydrogen bonds than sulfonamide, altering target affinity.
    • The rigid azabicyclo group confers steric bulk, possibly enhancing selectivity for neurological targets (e.g., acetylcholine receptors) .
Compound C : 1-[5-(Dimethylamino)-1-naphthylsulfonyl]imidazolidine-2-thione
  • Structure: Dansyl (dimethylaminonaphthalene sulfonyl) group with an imidazolidine-thione ring.
  • Key Differences :
    • The dansyl group provides fluorescence, enabling use as a biochemical probe.
    • Imidazolidine-thione introduces sulfur-based reactivity, differing from the isothiazolidine dioxide’s sulfone group .

Physicochemical and Pharmacological Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) ~435–450 435.56 ~350–370 335.44
Polarity High (dioxido group) Moderate Low Moderate
Solubility Aqueous (enhanced) Organic solvents Variable Organic solvents
Key Pharmacophore Sulfonamide Sulfonamide Carboxamide Sulfonamide + thione
Potential Applications Enzyme inhibition Kinase inhibition Neurological targets Fluorescent probes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.